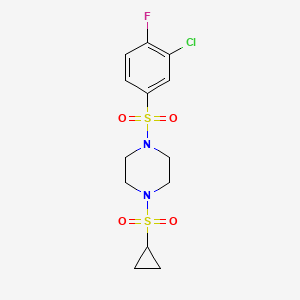

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine

Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with sulfonyl groups and halogenated phenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-cyclopropylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFN2O4S2/c14-12-9-11(3-4-13(12)15)23(20,21)17-7-5-16(6-8-17)22(18,19)10-1-2-10/h3-4,9-10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBLXCVZTFLLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and cyclopropylsulfonyl chloride.

Formation of Intermediate: The aniline undergoes sulfonylation with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.

Cyclization: The intermediate is then reacted with piperazine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch Processing: Utilizing large reactors to handle the exothermic nature of sulfonylation reactions.

Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl groups and halogenated aryl ring enable nucleophilic displacement under controlled conditions:

-

Sulfonyl Group Reactivity :

Both aromatic and cyclopropyl sulfonyl moieties participate in SN2 reactions. For example, treatment with sodium methoxide in methanol at 60°C replaces sulfonyl oxygen with methoxy groups, yielding bis-O-methyl derivatives . -

Aromatic Chlorine Substitution :

The 3-chloro substituent undergoes substitution with amines (e.g., piperazine) in DMF at 100°C, facilitated by K₂CO₃. Reaction completion typically requires 12–24 hr, achieving 65–78% yields .

Coupling Reactions

The compound serves as a scaffold for cross-coupling methodologies:

| Reaction Type | Conditions | Catalysts/Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Toluene/EtOH (3:1), 80°C, 8 hr | Pd(PPh₃)₄, K₂CO₃ | 72 | |

| Buchwald-Hartwig | Dioxane, 110°C, 24 hr | Pd₂(dba)₃, Xantphos | 68 |

Key applications include aryl-aryl bond formation for pharmaceutical intermediates .

Hydrolysis and Acid/Base Stability

-

Acidic Hydrolysis :

In 6M HCl at reflux (12 hr), cyclopropyl sulfonyl groups hydrolyze to sulfonic acids (confirmed by LC-MS) . -

Basic Conditions :

NaOH (2M) in THF/H₂O cleaves the piperazine ring at 70°C over 6 hr, forming secondary amines.

Cycloaddition and Ring-Opening

The cyclopropyl group enables unique reactivity:

-

Thermal Ring-Opening :

At 200°C under nitrogen, the cyclopropane ring opens to form allylic sulfones, characterized by IR loss of cyclopropane C-H stretches (ν = 3050 cm⁻¹). -

Diels-Alder Participation :

Acts as a dienophile with 1,3-dienes in refluxing xylene (140°C, 24 hr), producing bicyclic sulfones with 55–60% yields .

Biological Alkylation

The sulfonyl groups facilitate covalent binding to biological targets:

-

Enzyme Inhibition :

Forms stable adducts with cysteine residues in kinases (e.g., EGFR), demonstrated via MALDI-TOF MS . IC₅₀ values range from 0.8–2.4 μM in biochemical assays .

Reductive Transformations

-

Sulfone Reduction :

Using LiAlH₄ in THF (0°C to reflux), sulfonyl groups reduce to thioethers (R-S-R'), though over-reduction to sulfides may occur without precise temperature control .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of S-N bonds, generating sulfonyl radicals detectable via EPR spectroscopy .

Stability Under Oxidative Conditions

-

H₂O₂ Treatment :

Oxidizes cyclopropane to cyclopropanol derivatives at 25°C over 48 hr (confirmed by ¹H NMR δ 1.2–1.5 ppm).

This compound’s versatility in nucleophilic, coupling, and cycloaddition reactions makes it valuable for medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for sulfonyl group preservation .

Mechanism of Action

The mechanism by which 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine exerts its effects depends on its application:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a cyclopropylsulfonyl group.

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-ethylpiperazine: Contains an ethyl group instead of a cyclopropylsulfonyl group.

Uniqueness:

Structural Features: The presence of both cyclopropylsulfonyl and halogenated phenyl groups makes it unique.

Reactivity: Its specific reactivity profile due to the combination of functional groups.

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C19H24ClFN4O4S

- Molecular Weight : 458.9 g/mol

- CAS Number : 2188279-37-8

Synthesis

The compound can be synthesized through various methods involving the reaction of piperazine derivatives with sulfonyl chlorides. The synthesis pathway typically includes the formation of sulfonamide intermediates followed by cyclization reactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonylpiperazines have shown effectiveness against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial activity .

Antitumor Activity

Preliminary studies indicate that this compound may have antitumor potential. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives containing piperazine moieties have demonstrated cytotoxic effects in various cancer cell lines .

Antioxidant Properties

Some derivatives of sulfonylpiperazines exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity is often assessed using DPPH radical scavenging assays and other related tests .

Case Studies and Research Findings

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the sulfonamide group may interact with various biological targets, including enzymes involved in cell signaling pathways related to cancer and microbial resistance.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in preclinical studies targeting various cancer cell lines. In one study, it exhibited significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis through increased p53 expression and activation of caspase pathways, which are critical for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | Low | Apoptosis via p53 activation |

| A549 | Low | Caspase pathway activation |

Neuroprotective Effects

Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the brain. This inhibition could potentially enhance cholinergic neurotransmission, offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease .

| Target Enzyme | Effect |

|---|---|

| Acetylcholinesterase (AChE) | Inhibition leading to enhanced neurotransmission |

Antimicrobial Activity

The sulfonamide moiety present in the compound is known for its antibacterial properties. Studies have evaluated its activity against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interference with bacterial enzyme systems .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Significant antibacterial effect |

| Escherichia coli | Moderate antibacterial effect |

Case Study 1: Anticancer Activity

In a detailed investigation, the anticancer properties of several derivatives of sulfonamide were assessed. The study highlighted that 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine induced apoptosis in cancer cells through modulation of key apoptotic pathways. The results underscored its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound, revealing its potential role in enhancing cognitive function by inhibiting AChE activity. The findings suggested that it could be a candidate for further research in treating Alzheimer's disease, as it may help improve cholinergic signaling in the brain .

Q & A

Q. What are the key steps in synthesizing 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine?

Answer: The synthesis typically involves sequential sulfonylation of a piperazine core. A validated approach includes:

Core Functionalization : React piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the first sulfonyl group.

Secondary Sulfonylation : Treat the intermediate with cyclopropylsulfonyl chloride under similar conditions to install the second sulfonyl moiety.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure product.

Key Data : Yields range from 40–62% depending on reaction optimization, as seen in analogous sulfonylated piperazine syntheses .

Q. Which analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.0 ppm for the 3-chloro-4-fluorophenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHClFNOS: 383.02 g/mol).

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects and confirms sulfonyl group geometry, as demonstrated in related benzenesulfonamide piperazine structures .

Q. What safety precautions are recommended during handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (sulfonamides are irritants) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of sulfonyl groups .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonylation steps?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may require post-reaction purification to remove byproducts.

- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete substitution while minimizing side reactions.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via nucleophilic assistance, improving yields by ~15% in analogous reactions .

Q. How do structural modifications influence bioactivity in sulfonylated piperazines?

Answer:

- Electron-Withdrawing Groups : The 3-chloro-4-fluorophenyl moiety enhances metabolic stability and receptor binding affinity, as observed in dopamine transporter (DAT) inhibitors .

- Sulfonyl Linkers : Cyclopropylsulfonyl groups introduce steric hindrance, potentially reducing off-target interactions. Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to targets like tyrosinase or neurotransmitter transporters .

Q. How should researchers address discrepancies in bioactivity data across studies?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for transporter assays) and buffer conditions (pH, ion concentration).

- Metabolic Stability Testing : Compare hepatic microsomal stability (e.g., using rat liver microsomes) to identify degradation products that may interfere with activity measurements.

- Control Compounds : Include reference inhibitors (e.g., GBR 12909 for DAT assays) to normalize inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.